Field: Organic Chemistry
Application: Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate is used as a reagent in the preparation of quinuclidine derivatives.
Field: Medicinal Chemistry
Method: The synthesis would involve a series of chemical reactions, with Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate as one of the reactants. The exact procedures would depend on the specific agonist being synthesized.
Application: This compound is used as a reactant for the synthesis of 1-Alkylcyclanols.
Method: The synthesis would involve a series of chemical reactions, with Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate as one of the reactants. The exact procedures would depend on the specific 1-Alkylcyclanol being synthesized.
Results: The result would be the production of a 1-Alkylcyclanol.
Field: Pharmacochemical Studies
Method: The synthesis would involve a series of chemical reactions, with Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate as one of the reactants. The exact procedures would depend on the specific Benzhydrylamide being synthesized.
Method: The synthesis would involve a series of chemical reactions, with Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate as one of the intermediates. The exact procedures would depend on the specific PARP-1 inhibitor being synthesized.
Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate is a chemical compound with the molecular formula CHN O and a molecular weight of approximately 243.303 g/mol. This compound features a piperidine ring substituted with an ethoxycarbonyl group and an acetate moiety, making it a member of the piperidine derivatives. Its structure allows for diverse reactivity and biological activity, which has garnered interest in various fields, including medicinal chemistry and organic synthesis .
Research indicates that Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate exhibits significant biological activity. It has been shown to interact with various enzymes and proteins, potentially influencing metabolic pathways. Some studies suggest its role in antiproliferative effects against certain cancer cell lines, indicating potential applications in cancer therapy . Additionally, its interactions with neurotransmitter systems may suggest neuropharmacological effects.
The synthesis of Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate typically involves several steps:
Each step requires careful control of reaction conditions to maximize yield and purity .
Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate has several notable applications:
Studies have demonstrated that Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate interacts with multiple biological targets. These interactions can modulate enzyme activity and influence signaling pathways. For instance, its ability to inhibit specific enzymes involved in metabolic processes suggests potential therapeutic applications. Additionally, ongoing research is exploring its effects on neurotransmitter systems, which could open avenues for neuropharmacological applications .
Several compounds share structural similarities with Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate, each exhibiting unique properties:
Compound Name | CAS Number | Similarity Index |
---|---|---|
1-(tert-Butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid | 188792-67-8 | 0.94 |
1-Boc-4-Methylpiperidine-4-carboxylic acid | 189321-63-9 | 0.94 |
1-(tert-Butoxycarbonyl)-4-cyclopropylpiperidine-4-carboxylic acid | 1346599-08-3 | 0.93 |
2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid | 1352882-80-4 | 0.93 |
6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid | 871727-05-8 | 0.93 |
These compounds differ primarily in their substituents on the piperidine ring or the nature of their carboxylic acid derivatives, influencing their reactivity and biological activity. Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate's unique combination of functional groups allows for distinct chemical behavior and biological interactions compared to these similar compounds .
Irritant